molecular formula C9H9IN2O2S B8732674 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole CAS No. 1426423-78-0

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole

Cat. No.: B8732674
CAS No.: 1426423-78-0
M. Wt: 336.15 g/mol
InChI Key: RBXSZPQTIGYXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C9H9IN2O2S and its molecular weight is 336.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1426423-78-0

Molecular Formula

C9H9IN2O2S

Molecular Weight

336.15 g/mol

IUPAC Name

3-iodo-1-methyl-6-methylsulfonylindazole

InChI

InChI=1S/C9H9IN2O2S/c1-12-8-5-6(15(2,13)14)3-4-7(8)9(10)11-12/h3-5H,1-2H3

InChI Key

RBXSZPQTIGYXES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)C)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 3-iodo-6-methylsulfonyl-1H-indazole (396 mg, 1.23 mmol) was dissolved in THF (4.4 ml). The orange solution was cooled to 0° C. and potassium tert-butoxide (200 mg, 1.78 mmol) was added. The reaction mixture was stirred at 0° C. for 30 min then iodomethane (0.11 ml, 1.76 mmol) was added dropwise. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 4 h then quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/hexanes (gradient: 0-30% EtOAc) to give 251 mg (61%) of 3-iodo-6-methanesulfonyl-1-methyl-1H-indazole as an off-white solid. The minor regioisomer 3-iodo-6-methanesulfonyl-2-methyl-2H-indazole was also observed, but not isolated.
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.